molecular formula C8H14N2O2 B11915459 Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone CAS No. 352278-25-2

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone

Katalognummer: B11915459
CAS-Nummer: 352278-25-2
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: TXSZNCOJHGYZMO-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone is a complex organic compound that features both azetidine and pyrrolidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.

    Substitution: The azetidine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different biological properties.

    Pyrrolidine-2-carboxylic acid: A pyrrolidine derivative with distinct chemical and biological activities.

Uniqueness

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone is unique due to its combination of azetidine and pyrrolidine rings, which confer specific chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

352278-25-2

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

azetidin-1-yl-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone

InChI

InChI=1S/C8H14N2O2/c11-6-4-7(9-5-6)8(12)10-2-1-3-10/h6-7,9,11H,1-5H2/t6-,7+/m1/s1

InChI-Schlüssel

TXSZNCOJHGYZMO-RQJHMYQMSA-N

Isomerische SMILES

C1CN(C1)C(=O)[C@@H]2C[C@H](CN2)O

Kanonische SMILES

C1CN(C1)C(=O)C2CC(CN2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.